

Technical Support Center: MRV03-068 Relief Valves

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Compound of Interest

Compound Name: MRV03-068

Cat. No.: B14752382

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the **MRV03-068** series of modular relief valves.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an **MRV03-068** relief valve?

A1: The **MRV03-068** is a modular relief valve designed to limit the maximum pressure within a hydraulic circuit.^{[1][2][3]} It acts as a safety device by diverting excess pressure to the tank, thereby protecting system components from over-pressurization.^[4] These valves are often used in a "sandwich" or stackable configuration with other hydraulic components.^{[1][2][3][4]}

Q2: What are the typical fluids and operating conditions for the **MRV03-068**?

A2: The **MRV03-068** is typically compatible with hydraulic fluids with a viscosity grade of ISO VG 32, 46, and 68.^[5] The recommended operating temperature range is between -15°C to 70°C (-5°F to 158°F).^[5] It is also crucial to maintain a fluid contamination level at or better than ISO4406 21/19/16 or NAS1638 Class 10.^[5]

Q3: How do I adjust the pressure setting of the **MRV03-068**?

A3: The pressure setting on an **MRV03-068** can typically be adjusted using a hex screw or a knob, depending on the specific model.^[5] To increase the pressure setting, you would generally turn the adjustment clockwise. It is essential to use a pressure gauge to verify the setting.^[6]

Troubleshooting Guide

This guide addresses common problems encountered during the operation of **MRV03-068** relief valves.

Problem 1: System Fails to Reach Set Pressure

Symptoms:

- The hydraulic system operates at a pressure lower than the valve's set point.
- Actuators may seem weak or move slower than expected.^[7]
- The valve may be constantly bypassing fluid to the tank.

Possible Causes & Solutions:

Possible Cause	Troubleshooting Steps
Incorrect Pressure Setting	Verify the valve's pressure setting using a calibrated pressure gauge. Adjust as necessary. [8]
Contamination	Debris may be holding the valve partially open. Disassemble and clean the valve components, paying close attention to orifices and seating surfaces.[7]
Worn or Damaged Poppet/Seat	Inspect the poppet and seat for signs of wear, erosion, or damage. Replace the valve if significant wear is observed.[2]
Broken Spring	A broken internal spring will prevent the valve from building pressure. The valve must be replaced.[2][8]
Loose Valve Fit	Ensure the modular valve is correctly installed and that all seals are in good condition.

Problem 2: System Pressure Exceeds Set Pressure

Symptoms:

- The system pressure reading is significantly higher than the relief valve's setting.
- The valve fails to open and relieve pressure.

Possible Causes & Solutions:

Possible Cause	Troubleshooting Steps
Incorrect Pressure Setting	The valve may be set too high. Verify and adjust the pressure setting.[8]
Sticking Valve Spool	Contamination or varnish buildup can cause the internal spool to stick in the closed position.[7] Disassemble, clean, and inspect the valve.
Blocked Orifice or Sensing Line	A blockage in the pilot stage orifice or an external sensing line (if applicable) can prevent the valve from opening.[7] Clean all internal passages.

Problem 3: Valve is Leaking or Chattering (Noisy Operation)

Symptoms:

- Visible external leakage from the valve body.
- Audible chattering or buzzing sound from the valve during operation.
- Unstable system pressure.

Possible Causes & Solutions:

Possible Cause	Troubleshooting Steps
Worn Seals	Inspect and replace any damaged or worn O-rings or seals.
Contamination	Debris trapped between the poppet and seat can cause both leakage and chattering.[8] Clean the valve thoroughly.
Air in the Hydraulic Fluid	Aeration or cavitation in the fluid can lead to noisy operation. Check the hydraulic fluid for foam and inspect the pump inlet for air leaks.
Improper Viscosity	Using a fluid with a viscosity that is too high or too low can affect valve performance.[2] Ensure the fluid viscosity is within the recommended range.

Quantitative Data Summary

The following table summarizes the key specifications for the MRV-03 series relief valves. Note that "068" in "MRV03-068" may refer to a specific pressure range or other feature, but the general specifications for the MRV-03 series are as follows:

Specification	Value
Maximum Operating Pressure	Up to 315 bar (4500 PSI)[3][9]
Maximum Flow Rate	Up to 80 lpm (21.13 gpm)[4][5]
Pressure Adjustment Ranges	Multiple ranges available, for example: 8-70 kg/cm ² , 10-210 kg/cm ² , 20-350 kg/cm ² [10]
Compatible Fluid Viscosity	10-400 cSt[5]
Operating Temperature	-15°C to 70°C (-5°F to 158°F)[5]
Mounting Pattern	NG10 / Cetop-5 / NFPA-D05[4]

Experimental Protocols

Protocol 1: Relief Valve Pressure Setting and Verification

Objective: To accurately set and verify the cracking pressure of an **MRV03-068** relief valve.

Methodology:

- System Setup:
 - Install the **MRV03-068** valve in the hydraulic circuit.
 - Install a calibrated pressure gauge downstream of the pump and before the relief valve.
 - Ensure the outlet of the relief valve is connected to the hydraulic reservoir.
- Initial Adjustment:
 - Turn the pressure adjustment screw or knob counter-clockwise to its minimum setting.
- System Activation:
 - Start the hydraulic pump.
- Pressure Adjustment:
 - Slowly turn the adjustment screw/knob clockwise while observing the pressure gauge.
 - Continue adjusting until the desired cracking pressure is reached. The cracking pressure is the pressure at which the valve first begins to open and divert flow.
- Verification:
 - Lock the adjustment mechanism.
 - Cycle the system to ensure the pressure does not exceed the set point.

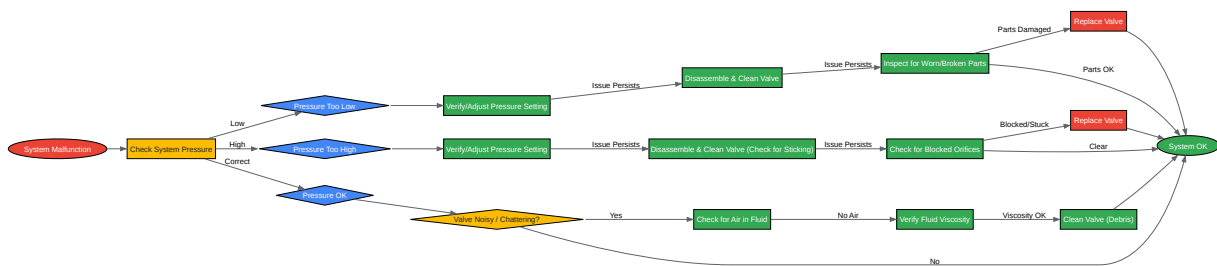
Protocol 2: Valve Leakage Test

Objective: To determine if the relief valve is leaking internally when closed.

Methodology:

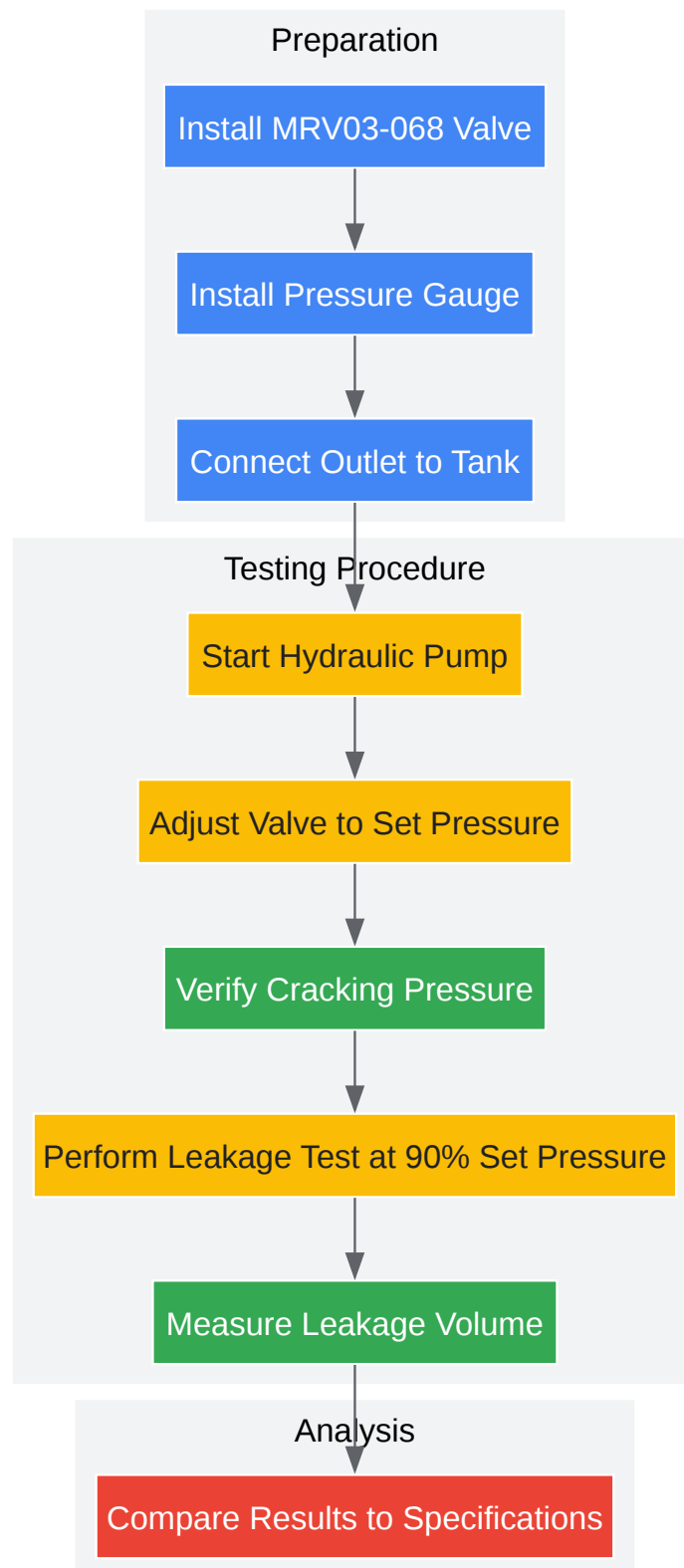
- System Pressurization:
 - Set the system pressure to approximately 90% of the relief valve's set cracking pressure.
- Flow Measurement:
 - Disconnect the tank line from the relief valve outlet.
 - Place the end of the line into a graduated cylinder or use an in-line flow meter.
- Data Collection:
 - Measure the volume of fluid that leaks past the valve over a specific period (e.g., one minute).
- Analysis:
 - Compare the measured leakage rate to the manufacturer's specifications for an acceptable leakage rate. For many applications, there should be minimal to no leakage.

Visualizations



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Caption: Troubleshooting workflow for **MRV03-068** relief valve issues.



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Caption: Experimental workflow for testing **MRV03-068** relief valves.

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